molecular formula C20H27N2O3+ B12508479 4,4-DI-N-Butoxyazoxybenzene

4,4-DI-N-Butoxyazoxybenzene

Katalognummer: B12508479
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: VPWLOTNIWJZGND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-bis(4-butoxyphenyl)-1-hydroxy-1??-diazen-1-yl is an organic compound with a complex structure It is characterized by the presence of two butoxyphenyl groups attached to a diazenyl moiety

Vorbereitungsmethoden

The synthesis of 1,2-bis(4-butoxyphenyl)-1-hydroxy-1??-diazen-1-yl typically involves multiple steps. One common synthetic route includes the reaction of 4-butoxyphenylhydrazine with an appropriate oxidizing agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving high yields and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

1,2-bis(4-butoxyphenyl)-1-hydroxy-1??-diazen-1-yl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,2-bis(4-butoxyphenyl)-1-hydroxy-1??-diazen-1-yl has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,2-bis(4-butoxyphenyl)-1-hydroxy-1??-diazen-1-yl involves its interaction with molecular targets through various pathways. The specific molecular targets and pathways depend on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

1,2-bis(4-butoxyphenyl)-1-hydroxy-1??-diazen-1-yl can be compared with other similar compounds, such as:

    Bis(4-hydroxyphenyl)methane: This compound has similar structural features but different functional groups.

    Bis(4-butoxyphenyl)ethylene-dithiolate: Another compound with butoxyphenyl groups but different core structure. The uniqueness of 1,2-bis(4-butoxyphenyl)-1-hydroxy-1??-diazen-1-yl lies in its specific combination of functional groups and the resulting chemical properties.

Eigenschaften

Molekularformel

C20H27N2O3+

Molekulargewicht

343.4 g/mol

IUPAC-Name

(4-butoxyanilino)-(4-butoxyphenyl)-oxoazanium

InChI

InChI=1S/C20H27N2O3/c1-3-5-15-24-19-11-7-17(8-12-19)21-22(23)18-9-13-20(14-10-18)25-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3,(H,21,23)/q+1

InChI-Schlüssel

VPWLOTNIWJZGND-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)N[N+](=O)C2=CC=C(C=C2)OCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.